2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC14494693
Molecular Formula: C16H12FN3O2S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12FN3O2S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 2-(3-fluorophenoxy)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H12FN3O2S/c17-11-4-3-5-12(8-11)22-9-15(21)20-16-19-14(10-23-16)13-6-1-2-7-18-13/h1-8,10H,9H2,(H,19,20,21) |
| Standard InChI Key | NMSQSTANKRXRFA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)COC3=CC(=CC=C3)F |
Introduction
2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound with a molecular formula of C16H12FN3O2S and a molecular weight of 329.4 g/mol . This compound belongs to a class of thiazole-based derivatives, which have been explored for their potential biological activities, including antibacterial, antifungal, and anticancer properties.
Synthesis and Biological Activities
While specific synthesis methods for 2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide are not detailed in the available literature, thiazole-based compounds generally involve the reaction of thiazole derivatives with appropriate functional groups to form the desired structure. Thiazoles are known for their versatility in medicinal chemistry, often exhibiting a range of biological activities.
Biological Activities of Thiazole Derivatives
-
Antibacterial and Antifungal Activities: Thiazole derivatives have shown promise in inhibiting bacterial and fungal growth, making them potential candidates for antimicrobial drugs.
-
Anticancer Activities: Some thiazole compounds have demonstrated anticancer properties by targeting specific cellular pathways involved in cancer progression.
Spectral Information and Analytical Techniques
Spectral analysis of 2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can be performed using techniques like mass spectrometry (MS). The compound's mass spectral data indicate a precursor ion at m/z 330.070471864134 under positive ionization conditions .
Mass Spectrometry Data
| Precursor m/z | Top 5 Peaks (m/z) | Relative Intensity (%) |
|---|---|---|
| 330.070471864134 | 330.0703 | 100 |
| 190.0432 | 26.65 | |
| 177.0354 | 22.23 | |
| 219.0461 | 13.12 | |
| 178.0433 | 10.66 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume